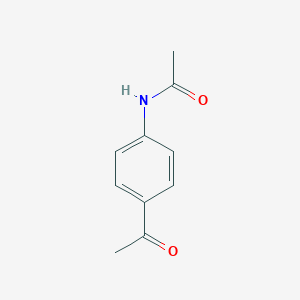

N-(4-Acetylphenyl)acetamide

Übersicht

Beschreibung

“N-(4-Acetylphenyl)acetamide” is a chemical compound with the molecular formula C10H11NO2 . It is also known by other names such as 4’-Acetamidoacetophenone, 4-Acetamidoacetophenone, and N-(p-Acetylphenyl)acetamide . The molecular weight of this compound is 177.20 g/mol .

Molecular Structure Analysis

The InChI string of “N-(4-Acetylphenyl)acetamide” is InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) . This provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.

Physical And Chemical Properties Analysis

“N-(4-Acetylphenyl)acetamide” has a melting point of 166-170°C . The SMILES string, which represents the structure of the molecule, is CC(=O)Nc1ccc(cc1)C(C)=O .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactivity

Research in synthetic organic chemistry has explored compounds structurally related to N-(4-Acetylphenyl)acetamide, demonstrating their utility in developing selective N-acylation reagents and studying the structure-reactivity relationship. For example, studies on various N-acylated compounds have been instrumental in advancing chemoselective synthesis methods. These developments have implications for designing new pharmaceuticals, highlighting the role of N-aryl acetamides in medicinal chemistry (Kondo & Murakami, 2001).

Drug Metabolism and Toxicology

In the context of drug metabolism, acetaminophen (a compound related to N-(4-Acetylphenyl)acetamide) has been extensively studied. Research on acetaminophen's metabolism to various intermediates, including acetamide, underlines the importance of understanding the metabolic pathways of acetamides in assessing drug safety and efficacy. Investigations into the biotoxicity of acetaminophen's degradation products further underscore the relevance of studying N-acylated compounds (Qutob et al., 2022).

Environmental Science

The environmental impact of pharmaceuticals, including acetaminophen and its derivatives, has been a subject of concern. Research on the adsorptive removal of acetaminophen from water highlights the environmental implications of acetamide derivatives. These studies are crucial for developing strategies to mitigate the environmental presence of such compounds, suggesting a broader context for the applications of N-(4-Acetylphenyl)acetamide-related research (Igwegbe et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECHHDJTILFYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181657 | |

| Record name | N-(p-Acetylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2719-21-3 | |

| Record name | N-(4-Acetylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Acetylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2719-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Acetylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-acetylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(p-Acetylphenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV24XB4VZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the typical applications of N-(4-Acetylphenyl)acetamide in chemical synthesis?

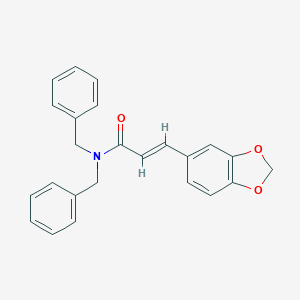

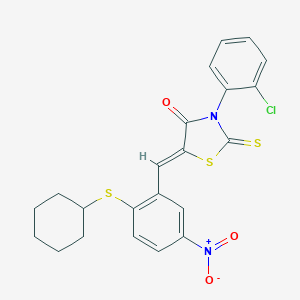

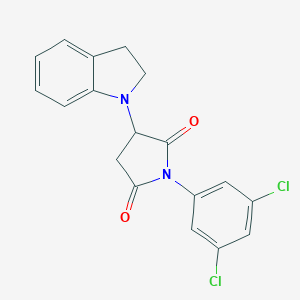

A1: N-(4-Acetylphenyl)acetamide is frequently employed as a starting material for synthesizing more complex molecules, particularly those featuring a benzimidazole, benzothiazole, or indole moiety. [, ] This compound's structure allows for facile modification, enabling the creation of diverse derivatives.

Q2: Can you provide an example of how N-(4-Acetylphenyl)acetamide is used to synthesize compounds with potential biological activity?

A2: Researchers have utilized N-(4-Acetylphenyl)acetamide to synthesize a series of benzodiazepines possessing benzimidazole, benzothiazole, or indole groups. [] These synthesized compounds were then evaluated for their antimicrobial and antioxidant properties. This demonstrates the potential of N-(4-Acetylphenyl)acetamide as a scaffold for developing novel compounds with potential therapeutic applications.

Q3: How are the synthesized compounds characterized?

A3: The newly synthesized compounds, derived from N-(4-Acetylphenyl)acetamide, are typically characterized using various spectroscopic techniques. These include Infrared Spectroscopy (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), and mass spectrometry. Elemental analysis serves as an additional method for structural confirmation. [, ]

Q4: What are the primary areas of biological activity being investigated for compounds derived from N-(4-Acetylphenyl)acetamide?

A4: Current research focuses on exploring the antimicrobial and antioxidant properties of compounds synthesized from N-(4-Acetylphenyl)acetamide. [, ] The synthesized derivatives have shown promising results against various bacterial and fungal strains, suggesting their potential for future drug development in the fight against infectious diseases and oxidative stress-related conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate](/img/structure/B371379.png)

![Methyl 3-(4-{[(2,5-dichlorophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B371386.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B371392.png)